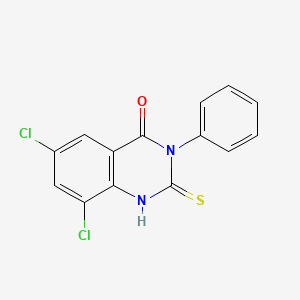

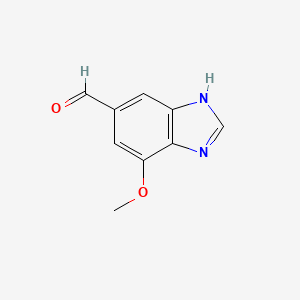

![molecular formula C19H12F2N2O4 B2975929 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1210697-80-5](/img/structure/B2975929.png)

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . A significant amount of contemporary investigation is currently pursued on these compounds worldwide . The focus of these studies is either synthetic routes or chemical reactions of the nucleus .科学研究应用

Drug Discovery and Development

Isoxazole rings are prevalent in many commercially available drugs, making them a key focus in drug discovery . The presence of the difluorophenyl group could potentially enhance the compound’s ability to bind to various biological targets, expanding the drug-like chemical space. This compound could serve as a lead structure for the development of new therapeutic agents, particularly in areas where the isoxazole ring has shown promise, such as anticancer, antimicrobial, and anti-inflammatory applications .

Biological Activity Studies

The biological activities of isoxazole derivatives are diverse and significant. For instance, they have been studied for their cytotoxic effects, which could make them valuable in cancer research . The specific substitution pattern on the isoxazole ring of the compound may impart unique biological activities, warranting detailed investigation into its potential as a pharmacological agent.

Synthetic Chemistry Research

Isoxazole compounds are synthesized through various methods, including metal-free synthetic routes which are eco-friendly and cost-effective . Research into the synthesis of this particular compound could contribute to the development of new synthetic strategies that are more sustainable and less toxic, benefiting the field of synthetic organic chemistry.

Anticonvulsant Activity Exploration

Isoxazole derivatives have been explored for their anticonvulsant activities. The benzo[d]isoxazol-3-yl group in the compound could be modified to enhance its efficacy in this regard. Studies could focus on evaluating the compound’s effectiveness in various models of seizure and epilepsy .

Nanocatalysis

Given the interest in isoxazole derivatives in nanocatalysis, this compound could be investigated for its catalytic properties . Research could focus on its potential use in catalyzing various organic reactions, possibly leading to more efficient and selective processes in pharmaceutical and industrial chemistry.

属性

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N2O4/c20-11-5-6-13(15(21)7-11)18-8-12(22-27-18)10-25-19(24)9-16-14-3-1-2-4-17(14)26-23-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRWEZVRKABBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

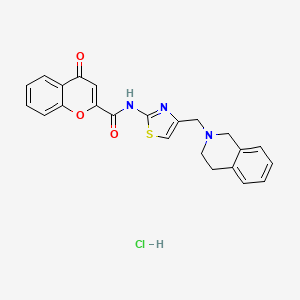

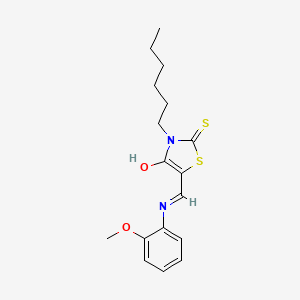

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)

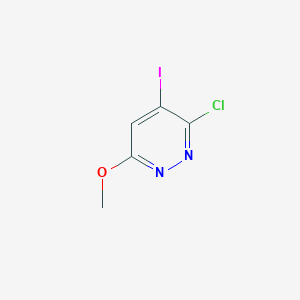

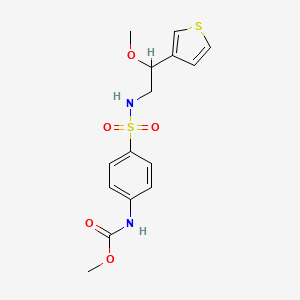

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)

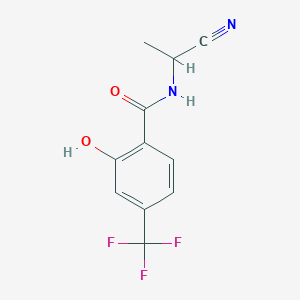

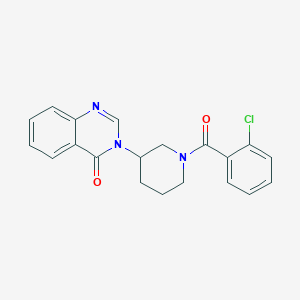

![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)

![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)

![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)